
3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride
Descripción general
Descripción
3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C7H11N3.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride typically involves the reaction of pyrazole with cyclobutanone, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazole compounds .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications, particularly in drug development. Its structure allows it to interact with various biological targets, making it a candidate for:
- Antimicrobial Agents : Studies indicate that derivatives of pyrazole exhibit significant antimicrobial activity against a range of pathogens .
- Anti-inflammatory Drugs : Research suggests that pyrazole derivatives can inhibit inflammatory pathways, offering potential treatments for conditions like arthritis and other inflammatory diseases .
Biological Research
3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride is investigated for its biological properties:
- Inhibition of Kinase Activity : It has been identified as a potential inhibitor of Janus Kinases (JAK), which are implicated in various diseases including cancer and autoimmune disorders .
- Cell Culture Studies : In vitro studies have shown that compounds similar to 3-Pyrazol-1-ylcyclobutan-1-amine can exhibit anticancer activity against breast, colon, and ovarian cancer cells .
Specialty Chemicals Production
This compound serves as an intermediate in the synthesis of specialty chemicals. Its unique structure allows for further modifications through various chemical reactions, including:
- Oxidation : Utilizing reagents like potassium permanganate to generate oxidized derivatives.
- Substitution Reactions : Engaging in nucleophilic substitutions to introduce different functional groups.
Case Study 1: Antimicrobial Activity
In a study published by the National Institutes of Health, compounds derived from pyrazole demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of 3-Pyrazol-1-ylcyclobutan-1-amines as potential candidates for new antibiotic therapies .
Case Study 2: Anti-cancer Research
Research conducted on pyrazole derivatives showed promising results in inhibiting cancer cell proliferation. Specifically, derivatives similar to 3-Pyrazol-1-ylcyclobutan-1-amines were tested against various cancer lines, revealing significant cytotoxicity and potential mechanisms involving kinase inhibition .
Mecanismo De Acción
The mechanism of action of 3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-pyrazol-1-yl)cyclobutan-1-amine: Similar structure but without the dihydrochloride salt form.
3-(Pyrazol-1-yl)succinimides: Contains a succinimide group at the 3rd position of the pyrazole ring.
Uniqueness
3-Pyrazol-1-ylcyclobutan-1-amine;dihydrochloride is unique due to its specific combination of the pyrazole ring with a cyclobutane-amine substituent and its dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Actividad Biológica
3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound, characterized by its unique pyrazole structure, has been studied for various therapeutic applications, including its role as a Janus kinase (JAK) inhibitor. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of 3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride primarily revolves around its interaction with JAK kinases. JAKs are critical in signal transduction pathways that regulate immune responses and hematopoiesis. By inhibiting these kinases, the compound may modulate inflammatory responses and provide therapeutic benefits in autoimmune diseases and cancers .
Therapeutic Applications
Research indicates that compounds with pyrazole moieties exhibit a broad spectrum of biological activities. Notably, pyrazoles have been linked to anti-inflammatory, analgesic, and anticancer properties. The following table summarizes some key studies and findings related to the biological activity of 3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride:
Case Study 1: JAK Inhibition
In a controlled laboratory setting, researchers evaluated the efficacy of 3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride on JAK-mediated signaling pathways. The study involved treating cultured human immune cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of JAK1 activity, which correlated with reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Case Study 2: Anticancer Properties
A separate study focused on the anticancer potential of the compound against various cancer cell lines. The results demonstrated significant cytotoxic effects on breast cancer (MCF-7) and leukemia (HL-60) cell lines. The mechanism involved induction of apoptosis through the activation of caspase pathways, highlighting the compound's potential as a chemotherapeutic agent.
Recent Advances
Recent literature highlights the growing interest in pyrazole derivatives for their diverse biological activities. A review published in Medicinal Chemistry outlines various pyrazole-containing drugs approved for clinical use, emphasizing their therapeutic versatility . Furthermore, ongoing research continues to explore novel synthetic routes to enhance the efficacy and selectivity of pyrazole derivatives.
Comparative Analysis
When comparing 3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride with other similar compounds, it is noted that its unique cyclobutane structure may confer distinct pharmacokinetic properties that enhance its bioavailability and therapeutic index.
Compound | Key Features | Potential Applications |
---|---|---|
Compound A | JAK2 selective inhibitor | Autoimmune disorders |
Compound B | Broad-spectrum kinase inhibitor | Cancer therapy |
3-Pyrazol-1-ylcyclobutan-1-amine; dihydrochloride | Selective JAK1 inhibition | Inflammatory diseases, cancer |
Propiedades
IUPAC Name |
3-pyrazol-1-ylcyclobutan-1-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-4-7(5-6)10-3-1-2-9-10;;/h1-3,6-7H,4-5,8H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOGIRIYNQPGMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CC=N2)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287316-21-4, 2260918-02-1 | |
Record name | 3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.